Cas no 1024583-33-2 (Methyl 2-bromobenzodthiazole-6-carboxylate)
Methyl 2-bromobenzodthiazole-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-bromobenzo[d]thiazole-6-carboxylate
- 2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]ace...
- 2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-1-[2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl]-, (2S)-
- methyl 2-bromo-1,3-benzothiazole-6-carboxylate
- 2-bromobenzo[d]thiazole-6-carboxylate
- Methyl 2-bromobenzo[d]thiazole-6-carboxylat
- 2-BroMo-benzothiazole-6-carboxylic acid Methyl ester
- XYBYYJDNPLGJSA-UHFFFAOYSA-N
- BCP26782
- FCH1346989
- AX8162464
- AB0034460
- X8617
- AM20020105
- ST24030943
- 2-Bromobenzothiazole-6-c
- Methyl 2-bromobenzodthiazole-6-carboxylate
-
- MDL: MFCD16660646
- Inchi: 1S/C9H6BrNO2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3
- InChI Key: XYBYYJDNPLGJSA-UHFFFAOYSA-N
- SMILES: BrC1=NC2C=CC(C(=O)OC)=CC=2S1
Computed Properties
- Exact Mass: 270.93000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 239
- Topological Polar Surface Area: 67.4
Experimental Properties
- Density: 1.697
- PSA: 67.43000
- LogP: 2.84540
Methyl 2-bromobenzodthiazole-6-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
Methyl 2-bromobenzodthiazole-6-carboxylate Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 2-bromobenzodthiazole-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079628-250mg |
Methyl 2-bromobenzo[d]thiazole-6-carboxylate |
1024583-33-2 | 95% | 250mg |
£20.00 | 2022-03-01 | |
| Fluorochem | 079628-1g |
Methyl 2-bromobenzo[d]thiazole-6-carboxylate |
1024583-33-2 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 079628-5g |
Methyl 2-bromobenzo[d]thiazole-6-carboxylate |
1024583-33-2 | 95% | 5g |
£230.00 | 2022-03-01 | |
| Fluorochem | 079628-10g |
Methyl 2-bromobenzo[d]thiazole-6-carboxylate |
1024583-33-2 | 95% | 10g |
£406.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178845-25g |
Methyl 2-bromobenzodthiazole-6-carboxylate |
1024583-33-2 | 95% | 25g |
¥3104.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178845-250mg |
Methyl 2-bromobenzodthiazole-6-carboxylate |
1024583-33-2 | 95% | 250mg |
¥124.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178845-10g |
Methyl 2-bromobenzodthiazole-6-carboxylate |
1024583-33-2 | 95% | 10g |
¥1552.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178845-1g |
Methyl 2-bromobenzodthiazole-6-carboxylate |
1024583-33-2 | 95% | 1g |
¥280.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178845-50mg |
Methyl 2-bromobenzodthiazole-6-carboxylate |
1024583-33-2 | 95% | 50mg |
¥31.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178845-5g |
Methyl 2-bromobenzodthiazole-6-carboxylate |
1024583-33-2 | 95% | 5g |
¥1120.90 | 2023-09-01 |
Methyl 2-bromobenzodthiazole-6-carboxylate Related Literature
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Methyl 2-bromobenzodthiazole-6-carboxylate
Research Briefing on Methyl 2-bromobenzodthiazole-6-carboxylate (CAS: 1024583-33-2) in Chemical Biology and Pharmaceutical Applications
Methyl 2-bromobenzodthiazole-6-carboxylate (CAS: 1024583-33-2) is a brominated benzothiazole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and antimicrobial activity. The benzothiazole core structure is known for its privileged scaffold in medicinal chemistry, often associated with diverse pharmacological properties.
Recent studies have highlighted the importance of Methyl 2-bromobenzodthiazole-6-carboxylate in the development of novel kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a building block for ATP-competitive inhibitors targeting the PI3K/AKT/mTOR pathway, which is crucial in oncology therapeutics. The bromine substituent at the 2-position provides an excellent handle for further functionalization through cross-coupling reactions, enabling rapid diversification of the molecular scaffold.
In antimicrobial research, a team at the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives synthesized from Methyl 2-bromobenzodthiazole-6-carboxylate showed promising activity against drug-resistant strains of Staphylococcus aureus. The carboxylate moiety at the 6-position was found to be essential for maintaining the antibacterial potency while improving solubility profiles compared to non-carboxylated analogs.
The synthetic accessibility of Methyl 2-bromobenzodthiazole-6-carboxylate has been improved through recent methodological advances. A 2024 study in Organic Process Research & Development described a scalable, one-pot procedure starting from commercially available 2-amino-5-bromobenzoic acid, achieving an overall yield of 78% with excellent purity (>99%). This development addresses previous challenges in large-scale production, making the compound more accessible for drug discovery programs.
Structural-activity relationship (SAR) studies utilizing Methyl 2-bromobenzodthiazole-6-carboxylate have provided valuable insights into molecular recognition patterns. X-ray crystallography data published in ACS Chemical Biology (2023) revealed that the bromine atom participates in unique halogen bonding interactions with protein targets, contributing to enhanced binding affinity and selectivity. These findings have important implications for rational drug design approaches.
Looking forward, Methyl 2-bromobenzodthiazole-6-carboxylate continues to be a valuable tool compound in medicinal chemistry. Its dual functionality (bromine and carboxylate) offers multiple points for structural modification, making it particularly useful for fragment-based drug discovery. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for oncology and infectious disease applications.
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